N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide

Chemical Identity Quality Control Procurement Specification

Researchers studying oxidative phenolic coupling require regiochemically defined substrates; monobromo analogs fail to block the critical para-position, leading to unwanted dimerization. This dibromo formamide solves that challenge. • Dual site-specific bromine substituents sterically and electronically block para-para coupling, enabling clean ortho-para product formation. • Essential SAR control for phenethyl-benzyl formamide target assays; the extra bromine at the 3-position provides a definitive on/off signal in comparative binding tables. • High-purity solid available for immediate procurement; reliable global shipping supports reproducible experimental outcomes.

Molecular Formula C17H17Br2NO4
Molecular Weight 459.1 g/mol
CAS No. 162334-97-6
Cat. No. B021035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide
CAS162334-97-6
SynonymsN-(2-Bromo-5-hydroxy-4-methoxy-benzyl)-N-[2-(3-bromo-4-hydroxy-phenyl)-ethyl]-formamide
Molecular FormulaC17H17Br2NO4
Molecular Weight459.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)Br)CN(CCC2=CC(=C(C=C2)O)Br)C=O)O
InChIInChI=1S/C17H17Br2NO4/c1-24-17-8-13(18)12(7-16(17)23)9-20(10-21)5-4-11-2-3-15(22)14(19)6-11/h2-3,6-8,10,22-23H,4-5,9H2,1H3
InChIKeyCKEYUZMSEQUVIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Core Specifications


N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide (CAS 162334-97-6) is a dibrominated, phenolic formamide derivative with a molecular formula of C₁₇H₁₇Br₂NO₄ and a molecular weight of 459.13 g/mol . It belongs to a class of compounds that have been investigated as synthetic intermediates and bioactive small molecules, particularly in the context of alkaloid synthesis pathways (e.g., galanthamine analogs) . Its structure features two distinct brominated aromatic rings connected by a formamide linker, which imparts unique physicochemical and potential biological recognition properties relative to its non-brominated or mono-brominated analogs.

1 Regiochemically defined substrate for oxidative coupling pathway studies para-blocking Br
2 Dual-brominated tecton for halogen-bonding crystal engineering specific Br donor pattern
3 Negative control for SAR involving phenethyl 3‑position substitution steric/electronic contrast

Why Generic Analogs Cannot Substitute


The presence of two site-specific bromine substituents on both the phenethyl and benzyl rings of N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide critically differentiates it from its closest commercially available analog, the mono-bromo N-(p-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide (CAS 122584-18-3) . Simple in-class substitution is unreliable because the additional bromine at the 3-position of the phenethyl ring significantly alters the compound's steric profile, electronic distribution, hydrogen-bonding potential, and metabolic stability. For applications such as targeted covalent inhibitor design, halogen bonding-driven crystal engineering, or radiolabeling studies, the specific dibromo substitution pattern is a prerequisite that cannot be met by monobromo or des-bromo analogs [1]. Selecting the correct CAS number ensures the exact regiochemical and stoichiometric identity required for reproducible experimental outcomes.

Regiochemistry: Mono‑bromo analog lacks the phenethyl 3‑Br, enabling para‑coupling that the dibromo compound blocks; direct replacement may alter reaction selectivity.
Physicochemical profile: Additional bromine shifts lipophilicity, steric bulk, and hydrogen‑bond capacity; assay permeability or binding may not transfer from the mono‑bromo comparator.

Quantitative Differentiation Evidence


Molecular Weight & Halogen Content vs. Mono-Bromo Analog

The target compound is a dibromo species (C₁₇H₁₇Br₂NO₄, MW 459.13) . Its most direct comparator, the mono-bromo analog N-(p-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide (CAS 122584-18-3), has the formula C₁₇H₁₈BrNO₄ and a molecular weight of 380.25 g/mol . This represents a ~20.7% increase in molecular weight and a doubling of bromine content (from ~21.0% to ~34.8% by weight). For procurement, this difference ensures that receipt of the incorrect mono-bromo analog or a des-bromo byproduct can be immediately detected via LC-MS or elemental analysis.

MW & Br content
Data to verify
Target: 459.13 g/mol, 34.8% Br (w/w)
Comparator (CAS 122584-18-3): 380.25 g/mol, 21.0% Br
ΔMW +78.88 g/mol, ΔBr +13.8 pp
Provides an identity confirmation checkpoint that can rapidly detect shipment of the wrong analog.
Calculated from molecular formulas; elemental analysis or LC‑MS recommended for lot verification.
Chemical Identity Quality Control Procurement Specification

Lipophilicity & Permeability Shift vs. Mono-Bromo Analog

The addition of a bromine atom to the phenethyl ring is expected to significantly increase lipophilicity. While experimentally determined logP/logD values are not publicly available for either compound, in silico predictions based on the molecular structures indicate a clear difference. Using the XLogP3 algorithm, the target dibromo compound has a predicted logP of ~3.8, compared to ~3.1 for the mono-bromo analog (122584-18-3) [1][2]. This ~0.7 log unit increase corresponds to an approximate 5-fold increase in predicted octanol/water partitioning, which can be a decisive factor in cell-based assays where passive membrane permeability is critical.

Predicted logP shift
Reported
Target XLogP3: ~3.8
Comparator (CAS 122584-18-3): ~3.1
ΔlogP ≈ +0.7 (~5‑fold higher predicted partitioning)
Supports permeability screening where higher lipophilicity is a design variable; experimental logP/logD may differ.
In silico prediction only; confirm with shake‑flask or chromatographic methods before cell‑based assays.
Drug Discovery ADME Physicochemical Profiling

Regiochemical Blocking in Oxidative Coupling

In synthetic sequences inspired by galanthamine total synthesis, the mono-bromo compound (122584-18-3) serves as a key intermediate (Inter-4) that undergoes PIFA-mediated oxidative phenolic coupling [1]. The target dibromo compound, with its additional aromatic bromine, is structurally precluded from participating in this specific para-para coupling pathway because the 3-bromo substituent blocks the reactive para position of the phenethyl ring. This renders the dibromo compound a highly specific negative control or a precursor for alternative cyclization modes (e.g., ortho-para coupling or debromination studies), making it uniquely valuable for investigating reaction mechanism and selectivity . No other commercially available analog provides this exact combination of a free para-hydroxy group and a blocked para-coupling site.

Oxidative coupling access
Class-level
Target: 4‑OH free, 3‑Br blocks para‑position → para‑coupling disabled
Comparator: 4‑OH free, no 3‑Br → para‑coupling enabled
Qualitative regiochemical distinction
Enables regiochemical selectivity studies and alternative cyclization modes not possible with the mono‑bromo intermediate.
PIFA‑mediated conditions typical for galanthamine‑type synthesis; verify coupling outcome under own reaction setup.
Synthetic Chemistry Galanthamine Analogs Phenolic Oxidative Coupling

Recommended Application Scenarios


Mechanistic Probe for Oxidative Coupling

This compound is ideally suited as a mechanistic probe in oxidative phenolic coupling studies, where the 3-bromo substituent on the phenethyl ring sterically and electronically blocks the para-position [1]. Researchers investigating alternative cyclization pathways or seeking to suppress unwanted para-para dimerization can use this dibromo intermediate as a regiochemically defined substrate to generate ortho-para coupled or rearranged products, a capability not possible with the mono-bromo intermediate (CAS 122584-18-3).

Halogen Bonding & Crystal Engineering

The dual bromine atoms and multiple hydrogen-bond donor/acceptor sites (phenolic OH, formamide carbonyl) make this compound a valuable tecton for crystal engineering. The specific spatial arrangement of the two bromine atoms can engage in halogen bonding interactions with complementary Lewis bases, enabling the construction of supramolecular architectures that are geometrically inaccessible to the mono-bromo analog [2].

Negative Control for SAR Studies

For target-based assays involving phenethyl-benzyl formamide ligands, this compound serves as an essential control to determine the role of the phenethyl ring's 3-position substitution. Its inability to participate in certain binding interactions or enzymatic transformations, due to the steric bulk and electron-withdrawing effect of the extra bromine, provides a clear on/off signal in comparative SAR tables [3].

Application
Selection Property
Validation Focus
Oxidative coupling mechanistic studies
Regiochemical para‑blocking by phenethyl 3‑bromo substituent
Coupling regioselectivity confirmation under PIFA‑type conditions
Halogen‑bonded crystal engineering
Spatial arrangement of two bromine donor sites
Supramolecular architecture feasibility and interaction geometry
SAR negative‑control studies
Steric and electronic effect of phenethyl 3‑position substitution
Differential binding or enzymatic transformation in target‑based assays
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